What is 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
What is 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
An In-Depth Technical Guide to 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
Executive Summary
This guide provides a comprehensive technical overview of 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride, a pivotal chemical intermediate in medicinal chemistry and drug development. The document delineates its fundamental chemical and physical properties, established synthesis protocols, and critical applications. Special emphasis is placed on its role as a precursor for synthesizing potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cell proliferation. This guide offers detailed experimental workflows, analytical methodologies, and essential safety protocols, tailored for researchers, scientists, and professionals in the field of drug discovery.
Introduction: A Versatile Pharmacophore
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride, often abbreviated as 2,4-DCMPT, is a heterocyclic compound characterized by a pteridine core.[1] This core structure is of immense biological significance as it mimics folic acid, enabling it to interact with enzymes within the folate metabolic pathway.[2] Its primary value lies not as a direct bioactive agent but as a crucial starting material or intermediate for the synthesis of pharmacologically active compounds, particularly antifolate agents like Methotrexate used in anticancer and anti-inflammatory therapies.[2][3] The molecule's utility is largely defined by the reactive chloromethyl group at the C6 position, which serves as a chemical handle for immobilization on solid supports or for nucleophilic substitution reactions, allowing for the generation of diverse molecular libraries.[1][2] This guide will explore the synthesis, mechanism, and application of this versatile building block.
Chemical and Physical Properties
The compound is a white solid, and its hydrochloride salt form enhances water solubility, making it amenable to various laboratory applications.[1][4] Its structure features a pteridine ring system with two amine groups at positions 2 and 4, and the critical chloromethyl substituent at position 6.[1][3]
| Property | Value | Source(s) |
| CAS Number | 82778-08-3 | [3][5][6] |
| Molecular Formula | C₇H₈Cl₂N₆ (or C₇H₇ClN₆·HCl) | [1][3][5] |
| Molecular Weight | 247.08 g/mol | [1][3][7] |
| IUPAC Name | 6-(chloromethyl)pteridine-2,4-diamine;hydrochloride | [1][7] |
| Boiling Point | 514.5°C at 760 mmHg | [5][6] |
| Flash Point | 264.9°C | [5][6] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Synonyms | 2,4-DCMPT, 2,4-diamino-6-chloromethylpteridine hydrochloride | [1][5] |
Synthesis and Characterization
Primary Synthesis Route: Chlorination of Hydroxymethylpteridine
The most direct and industrially favored method for synthesizing 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride is the chlorination of its precursor, 2,4-diamino-6-hydroxymethylpteridine.[1][3] This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.
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Causality of Reagent Choice : Thionyl chloride (SOCl₂) is the preferred chlorinating agent. Its superiority stems from its high reactivity and the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed, simplifying product workup.[3] Furthermore, the HCl generated in situ protonates the pteridine product, directly yielding the desired hydrochloride salt, which is often more soluble and stable for subsequent steps.[3][8]
Detailed Synthesis Protocol
-
Preparation : To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (e.g., 10 mL per 1 g of starting material).[8][9]
-
Reagent Addition : With stirring, add 2,4-diamino-6-hydroxymethylpteridine (1 equivalent) portion-wise to the thionyl chloride at room temperature.[8][9] The initial suspension will gradually dissolve as the reaction proceeds.[9]
-
Reaction : Continue stirring the mixture at room temperature overnight.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup : Once the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum).[9]
-
Isolation : The resulting solid is the crude 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride.[9] For many subsequent applications, such as the synthesis of Methotrexate intermediates, this crude product is of sufficient purity and can be used directly.[8][9]
Analytical Characterization
To ensure the quality and purity of the synthesized compound, a combination of analytical techniques is essential.
-
High-Performance Liquid Chromatography (HPLC) : This is the primary method for quantifying purity and detecting impurities, such as the unreacted hydroxymethyl precursor.[3]
-
Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and verify the successful substitution of the hydroxyl group with chlorine.[3]
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound and can provide fragmentation data, such as the loss of HCl, to further validate the structure.[3]
Biological Significance and Mechanism of Action
The pteridine scaffold is a potent pharmacophore primarily because of its structural similarity to folic acid. This allows derivatives of 6-(chloromethyl)pteridine-2,4-diamine to act as competitive inhibitors of dihydrofolate reductase (DHFR).[2][9]
The DHFR Pathway : DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[9] By inhibiting DHFR, pteridine-based drugs disrupt DNA synthesis and repair, thereby halting cell proliferation. This mechanism is the cornerstone of their efficacy as anticancer agents.[2][9]
While 6-(chloromethyl)pteridine-2,4-diamine itself is not the primary inhibitor, it is the key precursor used to attach the rest of the pharmacophore (e.g., the p-aminobenzoyl glutamic acid moiety in Methotrexate) that enhances binding to the DHFR active site.[8] Some studies have shown that the parent compound exhibits cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and A549, likely through the activation of caspase-mediated apoptosis.[3][10]
Applications in Solid-Phase Synthesis
The reactive chloromethyl group makes this compound exceptionally well-suited for solid-phase organic synthesis (SPOS).[2] SPOS allows for the rapid generation of large libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[2]
Workflow Overview : The typical workflow involves three stages:
-
Immobilization : The pteridine scaffold is anchored to a solid support (resin) via its chloromethyl group.
-
Diversification : The immobilized scaffold is treated with various building blocks (e.g., amines, thiols) that react at other positions on the pteridine ring.
-
Cleavage : The final, diversified product is cleaved from the resin, purified, and collected.[2]
Protocol: Solid-Phase Immobilization
This protocol outlines the first critical step of attaching the pteridine scaffold to a solid support.
-
Resin Preparation : Swell a suitable resin (e.g., Wang resin) in a solvent like dimethylformamide (DMF) for 1-2 hours.[2]
-
Activation Solution : In a separate vessel, dissolve 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride (3 equivalents relative to resin loading) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2] The base is crucial to deprotonate the hydrochloride salt and facilitate the reaction.
-
Coupling Reaction : Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 24-48 hours.[2]
-
Washing : After the reaction, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol (3 times each with the resin volume) to remove unreacted reagents and byproducts.[2]
-
Drying : Dry the resin under vacuum. The pteridine scaffold is now ready for subsequent diversification steps.[2]
Safety and Handling
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride is classified as a hazardous substance and requires careful handling.[1][11]
-
Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and chemical safety goggles.[11][12]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12] Wash hands thoroughly after handling and take off contaminated clothing immediately.[11]
-
Storage : Store locked up in a cool, dry, and well-ventilated place in a tightly closed container.[12][13]
-
-
First Aid :
Conclusion
6-(chloromethyl)pteridine-2,4-diamine monohydrochloride stands out as a high-value intermediate in synthetic and medicinal chemistry. Its structural analogy to folic acid provides a robust foundation for the design of DHFR inhibitors, while the reactivity of its chloromethyl group enables its use in powerful synthetic platforms like solid-phase synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this compound for the development of novel therapeutics, particularly in the realm of oncology. The protocols and data presented in this guide serve as a foundational resource for advancing such research endeavors.
References
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6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
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2,4-Diamino-6-chloromethylpteridine hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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2,4-Diamino-6-chloromethylpteridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Bundgaard, H., & Johansen, M. (1982). Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. Google Patents.
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6-(chloromethyl)pteridine-2,4-diamine monohydrochloride. (n.d.). Jiangsu Hongerray New Material Co., Ltd. Retrieved January 16, 2026, from [Link]
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